N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide: is a complex organic compound that features a bipyridine moiety linked to a bromophenyl group via a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-(bromomethyl)-2,4’-bipyridine.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with 4-(bromomethyl)-2,4’-bipyridine in the presence of a base such as potassium carbonate to form an intermediate.
Amidation: The intermediate is then subjected to amidation using propanoyl chloride in the presence of a base like triethylamine to yield the final product, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Products include bromophenyl carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, such as methoxyphenyl or thiophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is used as a ligand in coordination chemistry due to its bipyridine moiety, which can coordinate to metal centers.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions, given its ability to form stable complexes with metal ions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ion chelation is beneficial.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways, depending on the metal ion involved. For example, coordination with copper ions can lead to the generation of reactive oxygen species, which can have antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)propanamide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
4-(bromomethyl)-2,4’-bipyridine: Lacks the propanamide chain, limiting its applications in medicinal chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is unique due to its combination of a bipyridine moiety and a bromophenyl group linked by a propanamide chain. This structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-4,7-13H,5-6,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFHZBDFCRJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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